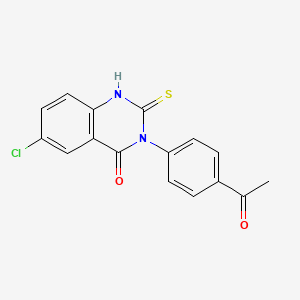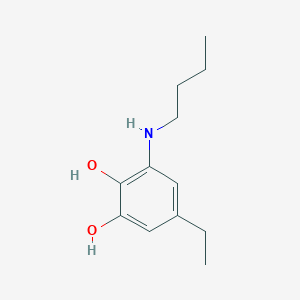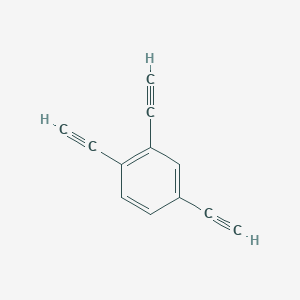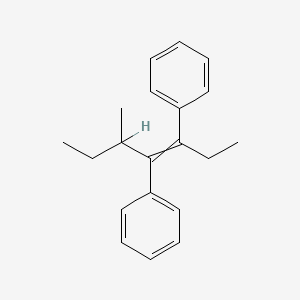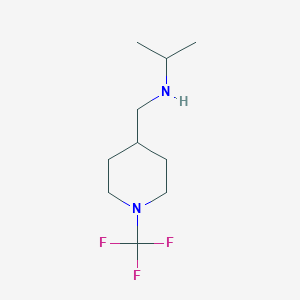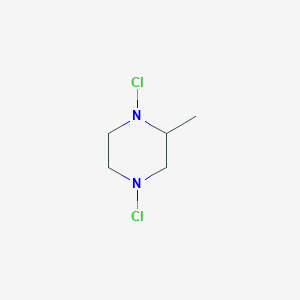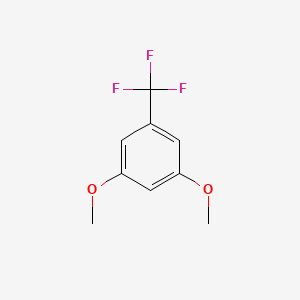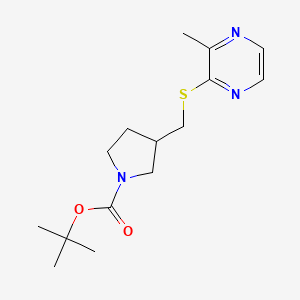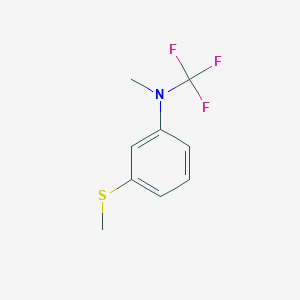
N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a methylthio group, and an aniline moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylating agents under specific reaction conditions, such as the presence of a radical initiator and a suitable solvent.
Industrial Production Methods
Industrial production methods for N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require acidic conditions and specific reagents, such as nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It can be used in the development of bioactive molecules and as a probe for studying biological processes.
Medicine: The trifluoromethyl group enhances the pharmacokinetic properties of drug candidates, making the compound valuable in drug discovery and development.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylaniline: Similar to N-methyl-3-(methylthio)-N-(trifluoromethyl)aniline but lacks the methylthio group.
Methylthioaniline: Contains the methylthio group but lacks the trifluoromethyl group.
Trifluoromethylpyridine: Contains a trifluoromethyl group on a pyridine ring instead of an aniline ring.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and methylthio groups, which impart distinct chemical and physical properties. The combination of these groups can enhance the compound’s reactivity, stability, and biological activity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H10F3NS |
|---|---|
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
N-methyl-3-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3NS/c1-13(9(10,11)12)7-4-3-5-8(6-7)14-2/h3-6H,1-2H3 |
Clé InChI |
VCIQTULHBJRDII-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=CC=C1)SC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


